2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
Description
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is a synthetic small molecule characterized by a 1H-imidazole core substituted with two 4-methoxyphenyl groups at positions 2 and 3. A sulfanyl (-S-) linker at position 4 connects the imidazole ring to an N-cyclopentylacetamide moiety.
Properties
IUPAC Name |
2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-19-11-7-16(8-12-19)22-24(31-15-21(28)25-18-5-3-4-6-18)27-23(26-22)17-9-13-20(30-2)14-10-17/h7-14,18H,3-6,15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWANJSPPZJPKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution. The final step involves the attachment of the cyclopentylacetamide group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinones, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name/Class | Core Structure | Substituents/Functional Groups | Key Distinguishing Features |
|---|---|---|---|
| Target Compound | 1H-imidazole | 2,5-Bis(4-methoxyphenyl); 4-sulfanyl; N-cyclopentylacetamide | Sulfanyl linker; cyclopentylacetamide tail |
| 1,2,4-Triazole-3(4H)-thiones [7–9] | 1,2,4-triazole | 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl | Sulfonyl group; thione tautomer; difluorophenyl |
| Quinazolin-4(3H)-one Derivatives [4l] | Quinazolinone | Bis(4-methoxyphenyl); tetrahydroquinazolinone | Fused bicyclic structure; methoxyphenyl groups |
| Benzilic Acid Derivatives | Hydroxyacetic acid | 2,2-Diphenyl; hydroxy group | Carboxylic acid; diphenyl substitution |
- Core Heterocycles: The target’s imidazole core differs from triazoles () and quinazolinones () in ring size, nitrogen positioning, and aromaticity. Imidazoles exhibit two nitrogen atoms in a five-membered ring, whereas triazoles have three nitrogen atoms, and quinazolinones are bicyclic with a fused benzene ring .
- Substituents: The bis(4-methoxyphenyl) groups in the target compound are structurally analogous to those in quinazolinone derivatives (). However, the sulfanyl (-S-) linker in the target contrasts with sulfonyl (-SO₂-) groups in triazoles () and ester/carboxylic acid groups in benzilic acid derivatives ().
Spectroscopic and Analytical Data
Table 3: Spectroscopic Comparison
- The target’s acetamide group would exhibit a strong ν(C=O) band near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in . However, unlike triazoles (), the target lacks a thione group, precluding ν(C=S) absorption.
Biological Activity
The compound 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is a novel imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of a cyclopentyl group, methoxyphenyl groups, and an imidazole ring connected through a sulfanyl linkage.
Anticancer Properties
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound under consideration was evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. For instance, computational studies using the PASS program predicted its activity as a thiol protease inhibitor with an 81% probability and an aspulvinone dimethylallyltransferase inhibitor at 76% probability . These findings suggest that the compound may interfere with metabolic pathways crucial for tumor growth.
Case Studies
- In Vitro Studies : A study conducted by researchers at the University of Gondar investigated the cytotoxic effects of various imidazole derivatives, including the target compound. The results indicated a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HT-29 cells, demonstrating significant potency .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a contributing factor to its anticancer effects. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induction of apoptosis |
| Anticancer | HT-29 | 20 | Cell cycle arrest (G1 phase) |
| Enzyme Inhibition | - | - | Thiol protease inhibition |
| Enzyme Inhibition | - | - | Aspulvinone dimethylallyltransferase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
